Guanidine Hydrochloride

Description

Significance as a Chaotropic Agent in Biochemical Investigations

As a chaotropic agent, guanidine (B92328) hydrochloride exerts its influence by disrupting the hydrogen bonding network of water molecules, thereby altering the stability of macromolecules within a solution researchgate.netwikipedia.org. This action reduces the ordered structure of water, both in the bulk solvent and in the hydration shells surrounding hydrophobic amino acids, consequently weakening the hydrophobic effect, which is a primary force in maintaining protein structure researchgate.netwikipedia.org.

The mechanism by which guanidine hydrochloride denatures proteins involves the destabilization of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions stackexchange.comchemicalbook.com. By disordering water molecules adjacent to protein structures, GdnHCl decreases the net hydrophobic effect of hydrophobic regions, making these regions more soluble in the aqueous solution and leading to protein unfolding wikipedia.orgstackexchange.com. Unlike some other denaturing agents, this compound does not typically destroy the covalent bonds of proteins; rather, it primarily disrupts secondary bonds like hydrogen bonds, salt bridges, and hydrophobic interactions chemicalbook.com.

High concentrations of this compound are typically used to achieve complete protein denaturation. For instance, studies have shown that proteins, such as M-crystallin, become completely unfolded when the denaturant concentration reaches approximately 6 M magen-tec.complos.org. Even at lower concentrations, such as 2 M, partial unfolding and significant changes in protein conformation can be observed plos.org. Interestingly, while high concentrations induce unfolding, lower concentrations of this compound can sometimes promote the refolding of denatured proteins, aiding in renaturation studies sigmaaldrich.comxiahepublishing.comsigmaaldrich.com.

Table 1: Typical this compound Concentrations for Protein Denaturation

| Application | Concentration Range (M) | Effect on Proteins |

| General Denaturation | 6 - 8 | Proteins lose ordered structure, becoming randomly coiled; complete unfolding mpbio.complos.orgwikipedia.org. Also used to solubilize insoluble or denatured proteins (e.g., inclusion bodies) mpbio.comsigmaaldrich.comsigmaaldrich.comserva.de. |

| Partial Unfolding | 2 - 4 | Initial stages of unfolding, with some loss of native secondary structural elements. At 2 M, distinct folded and partially unfolded states may coexist; native secondary structural elements start disappearing as concentration approaches 4 M plos.org. |

| Denaturation for Refolding | 5 - 7 | Used as an initial denaturant before subsequent removal (e.g., by dialysis) to allow for protein refolding xiahepublishing.com. |

| Chemical Unfolding Experiments | 1 - 8 | Range commonly used to study protein stability and unfolding pathways, often with protein concentrations around 10 µM acs.orgnih.gov. |

Beyond protein studies, this compound is extensively employed in the field of nucleic acid research, particularly for the extraction and purification of RNA and DNA. It serves as a potent denaturant that dissociates nucleoproteins and effectively inhibits RNase enzymes, which are notorious for degrading RNA fishersci.atbiospectra.usmpbio.comsigmaaldrich.comserva.de. Its ability to inactivate RNases is crucial for obtaining high-quality RNA samples, as RNases are highly stable proteins researchgate.net. In DNA extraction protocols, this compound acts as a chaotropic salt that helps lyse cells, denature proteins (including nucleases), and optimize conditions for nucleic acid binding to silica (B1680970) resins by disrupting nucleic acid-water associations stackexchange.commagen-tec.com. It can be used in various steps of nucleic acid extraction, including as a lysis buffer, cleaning solution (above 3M), and binding solution (4-6M) for protein removal magen-tec.com.

Table 2: Key Properties of this compound

| Property | Value | Source |

| Molecular Weight | 95.53 g/mol | pharmacompass.comfishersci.atbiospectra.usmpbio.comsigmaaldrich.com |

| CAS Number | 50-01-1 | pharmacompass.comfishersci.atbiospectra.usmpbio.comsigmaaldrich.comwikipedia.orgsolubilityofthings.com |

| PubChem CID | 5742 | pharmacompass.comfishersci.atwikipedia.org |

| Solubility in Water | 800 g/L; 2.15 g/mL at 20°C (approx.) | biospectra.usmpbio.comwikipedia.org |

| pH (6M aqueous solution) | 4.5 - 6.0 | biospectra.ussigmaaldrich.com |

| Appearance | White Crystalline Powder | biospectra.ussigmaaldrich.com |

Historical Context of its Application in Macromolecular Studies

The origins of this compound's application in biochemical research trace back to the broader exploration of nitrogen-containing compounds in the 19th century, with the hydrochloride form being synthesized later solubilityofthings.com. Its specific utility in macromolecular studies began to be recognized in the early to mid-20th century.

Pioneering work by Petrunkin and Petrunkin in 1927 and 1928 investigated the binding of guanidinium (B1211019) chloride to gelatin and denatured brain proteins, marking some of the earliest studies into its interaction with biological macromolecules wikipedia.org. Further significant contributions came from Greenstein in 1938 and 1939, who systematically discovered the potent denaturing effects of guanidinium halides and thiocyanates. His research observed the liberation of sulfhydryl groups in proteins like ovalbumin as a function of salt concentration, providing early insights into the denaturing action of these compounds wikipedia.org. These foundational studies laid the groundwork for the widespread adoption of this compound as a primary chemical denaturant in the nascent fields of protein biochemistry and molecular biology, paving the way for detailed investigations into protein folding, stability, and structure-function relationships.

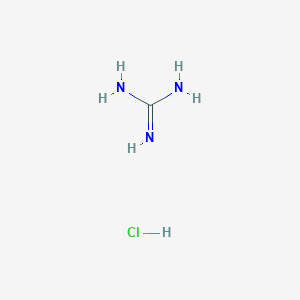

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058757 | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 215 | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

50-01-1 | |

| Record name | Guanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQC9ZY4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

178-185 °C | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanistic Insights into Guanidine Hydrochloride S Chaotropic Action

Fundamental Principles of Protein Denaturation by Guanidine (B92328) Hydrochloride

The primary mechanisms by which guanidine hydrochloride induces protein denaturation involve its direct interaction with protein molecules, leading to the disruption of stabilizing forces.

Attenuation of Hydrophobic Interactions

In addition to hydrogen bond disruption, GdnHCl attenuates hydrophobic interactions, which are critical for the compaction of non-polar amino acid residues within the protein's core, away from the aqueous environment sigmaaldrich.commpbio.comavantorsciences.comqinmuchem.comsigmaaldrich.comkhanacademy.orgavantorsciences.com. While the precise molecular mechanism is complex and still debated, it is understood that GdnHCl can promote the solubility of hydrophobic residues in aqueous solutions, thereby weakening the hydrophobic effect that drives protein folding sigmaaldrich.commpbio.comavantorsciences.comsigmaaldrich.comavantorsciences.com. Research indicates that guanidinium (B1211019) chloride does not significantly affect hydrophobic interactions between small moieties but can significantly destabilize the interaction of larger hydrophobic groups nih.gov. Furthermore, the planar and weakly hydrated guanidinium cation interacts more effectively with flat aromatic groups on proteins than with "lumpy" aliphatic groups, suggesting a differential impact on various types of hydrophobic interactions acs.org. The denaturing action of GdnHCl arises from direct attractive interactions with protein surfaces, rather than solely from changes in the bulk solvent properties mdpi.com.

Multi-Stage Models of Protein Unfolding Induced by this compound

While early models often described protein unfolding as a two-state process (native to denatured), kinetic studies have revealed a more complex multi-stage mechanism, particularly in the presence of denaturants like GdnHCl encyclopedia.pub.

Kinetic Evidence for Two-Stage Denaturation Pathways

Direct kinetic evidence supports a two-step mechanism for protein denaturation induced by guanidinium chloride researchgate.netpnas.orgnih.govnih.gov. In the initial step, GdnHCl molecules are thought to bind to the protein surface researchgate.netpnas.orgnih.govnih.gov. This binding leads to a minor expansion of the protein, typically around 3-4 Å, without immediately disrupting the protein's core researchgate.net. This rapid, initial interaction and expansion occur before the more substantial and slower unfolding reactions commence pnas.org. Studies on proteins like single chain monellin (MNEI) and Escherichia coli ribonuclease HI (RNase H) have provided evidence for this two-stage unfolding, with the initial population of an intermediate state occurring very rapidly (within milliseconds) upon exposure to the denaturant pnas.orgnih.govpnas.org. The size and/or population of this initial intermediate are linearly dependent on GdnHCl concentration, although less strongly than the subsequent major unfolding step pnas.orgnih.gov.

Formation of Intermediate Conformational States (e.g., Dry Molten Globule)

A key intermediate observed during GdnHCl-induced unfolding is the "dry molten globule" (DMG) encyclopedia.pubresearchgate.netpnas.orgnih.govpnas.orgnih.govstanford.edu. This state is characterized as an expanded form of the native protein but crucially maintains a "dry" core, meaning that water molecules have not yet significantly penetrated the protein's interior researchgate.netpnas.orgnih.govpnas.orgnih.govstanford.edu. In the DMG state, tight packing interactions are broken, and side chains unlock, leading to a gain in conformational entropy pnas.orgnih.govstanford.edu. However, liquid-like van der Waals interactions among residues persist to some extent nih.govstanford.edu. The transition to a dry molten globule intermediate represents the initial stage of unfolding pnas.org. The subsequent and major step of unfolding involves the penetration of denaturant and water molecules into the hydrophobic core, leading to global structural disruption and complete solvation of the protein researchgate.netpnas.orgnih.gov. The existence of DMGs as commonplace structural intermediates in protein folding and unfolding challenges traditional two-state models of protein denaturation encyclopedia.pubnih.govstanford.edu.

Key Mechanisms of this compound in Protein Denaturation

| Mechanism | Description | Key Effect on Protein Structure |

| Disruption of Hydrogen Bonds | GdnHCl directly interferes with and breaks intramolecular hydrogen bonds within the protein. | Leads to the unraveling of secondary structures (e.g., alpha-helices, beta-sheets) and tertiary folding, increasing aqueous solubility. |

| Attenuation of Hydrophobic Interactions | GdnHCl interacts with hydrophobic residues, reducing their tendency to cluster together in the protein core. | Weakens the hydrophobic effect, a major driving force for protein folding, causing the expansion of the protein and exposure of previously buried hydrophobic surfaces. Preferential interaction with planar aromatic groups. acs.org |

| Enhancement of Hydrophobic Residue Solubility | GdnHCl increases the solubility of non-polar amino acid residues in water. | Facilitates the exposure and solvation of hydrophobic regions, preventing their collapse and promoting unfolding. |

| Multi-Stage Unfolding (Two-Stage Model) | Proteins unfold in at least two kinetic steps: initial binding and expansion, followed by core solvation and complete disruption. | Formation of intermediate conformational states like the "dry molten globule," where the protein expands but its core remains unhydrated, preceding full denaturation. |

Comparative Analysis of this compound's Denaturing Mechanism with Other Chaotropes

This compound is frequently compared with urea (B33335), another common protein denaturant, due to their shared ability to unfold proteins. However, their underlying mechanisms and comparative potencies reveal distinct differences.

Distinctions from Urea-Induced Protein Unfolding

A primary distinction between this compound and urea lies in their molecular nature: urea is a neutral molecule, while this compound is an ionic compound wikipedia.orgyacooscience.comresearchgate.net. This fundamental difference leads to variations in their denaturing mechanisms:

Hydrogen Bonding and Solvation: Urea's denaturing action is significantly attributed to its ability to form hydrogen bonds directly with peptide groups of proteins, accumulating within the protein's first solvation shell nih.govpnas.org. In contrast, the guanidinium ion does not primarily form hydrogen bonds with peptide groups. Instead, it exerts a longer-range electrostatic effect and does not substantially disrupt the solvent structure immediately surrounding the protein nih.govpnas.org.

Influence on Electrostatic Interactions: The ionic character of GdnHCl allows it to mask or shield electrostatic interactions within proteins. This characteristic can lead to different estimations of protein stability compared to urea, especially when electrostatic forces play a significant role in protein conformation yacooscience.comresearchgate.netnih.gov. For instance, studies on coiled-coil analogs demonstrated that GdnHCl denaturation yielded relatively consistent stability estimates irrespective of varying electrostatic attractions and repulsions, whereas urea denaturation showed proportional changes in stability linked to these electrostatic variations yacooscience.comnih.gov.

Differential Unfolding Pathways: Molecular dynamics simulations indicate that the specific unfolding pathway of a protein can vary depending on whether it is denatured by urea or this compound. For instance, urea may preferentially destabilize β-sheets, while GdnHCl might initially destabilize α-helices nih.gov.

Relative Denaturing Potency and Ionic Contributions

This compound is generally regarded as a more potent denaturant than urea, a difference largely attributed to its ionic nature.

Higher Efficacy: Research indicates that GdnHCl is considerably more effective at denaturing proteins per mole than urea. Some sources suggest GdnHCl can be 1.5 to 2.5 times more effective per mole than urea nih.gov. For certain helical peptides, guanidinium can even be up to 4-fold more efficient, particularly when planar amino acid side chains contribute significantly to helical stability pnas.org.

Concentration Requirements: While 3-4 M GdnHCl can achieve the denaturation midpoint for many proteins, complete denaturation often occurs at around 6 M yacooscience.comyacooscience.com. In contrast, some globular proteins may not fully denature even in 8 M urea solutions yacooscience.comyacooscience.com. This highlights GdnHCl's stronger ability to unfold highly stable protein structures researchgate.net.

Ionic Role: The guanidinium ion, being a strong electrolyte, effectively weakens the electrostatic interactions that are crucial for maintaining protein tertiary structure. This is a key advantage over non-ionic denaturants like urea hep.com.cn. The significantly higher denaturation enthalpy observed with guanidine chloride compared to urea also underscores its greater denaturing strength hep.com.cn. The high stability of the guanidinium cation itself, driven by resonance and efficient solvation, further contributes to its pervasive denaturing capability wikipedia.org.

Table 1: Comparative Denaturing Properties of this compound and Urea

| Property | This compound (GdnHCl) | Urea |

| Molecular Nature | Ionic (exists as Guanidinium ion) wikipedia.orgyacooscience.comresearchgate.net | Neutral yacooscience.comresearchgate.net |

| Primary Interaction Mechanism | Favorable interaction with polar parts of proteins; longer-range electrostatic effects; less perturbation of solvent structure near protein nih.govyoutube.comresearchgate.netnih.govpnas.org | Direct hydrogen bonding with peptide groups; accumulates in first solvation shell nih.govpnas.org |

| Effect on Electrostatic Interactions | Masks or shields electrostatic interactions yacooscience.comresearchgate.netnih.gov | No shielding effect on electrostatic interactions yacooscience.comresearchgate.netnih.gov |

| Denaturing Potency (vs. Urea) | Generally 1.5 to 2.5 times more effective per mole nih.gov; up to 4-fold more efficient for some helical peptides pnas.org | Less potent per mole than GdnHCl nih.gov |

| Concentration for Complete Denaturation | ~6 M for most proteins yacooscience.comyacooscience.comwikipedia.org | 8 M may not fully denature some globular proteins yacooscience.comyacooscience.com |

| Denaturation Enthalpy | Significantly higher hep.com.cn | Lower than GdnHCl hep.com.cn |

(Note: This table is presented as an interactive data table based on the data in the text.)

Guanidine Hydrochloride in Protein Conformational Studies

Methodologies for Investigating Protein Denaturation Profiles

Guanidine (B92328) hydrochloride-induced protein denaturation is a widely used method to assess the conformational stability of proteins. biorxiv.org This process typically involves exposing a protein to increasing concentrations of GdnHCl, leading to its unfolding. The changes in protein structure are monitored using various biophysical techniques. xiahepublishing.com

Spectroscopic Techniques in Elucidating Guanidine Hydrochloride-Induced Conformational Changes

Spectroscopic methods are crucial for observing the changes in protein structure as they unfold in the presence of GdnHCl.

Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy is commonly used to monitor changes in the secondary structure of proteins, such as alpha-helices and beta-sheets. As GdnHCl concentration increases, the characteristic CD signals associated with ordered secondary structures decrease, indicating a loss of native conformation and progression towards an unfolded state. For instance, studies on streptomycin (B1217042) adenylyltransferase (SMATase) showed that mean residue ellipticities at 222 nm decreased with increasing GdnHCl, indicating a loss of secondary structure. researchgate.netiitd.ac.in Similarly, erythrocyte and non-erythrocyte spectrin (B1175318) exhibited a decrease in mean residue ellipticity at 222 nm when exposed to increasing concentrations of GdnHCl. plos.org

Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is highly sensitive to changes in the microenvironment of tryptophan residues within a protein. In a native, folded protein, tryptophan residues are often buried in a non-polar environment, leading to a high fluorescence intensity and a specific emission maximum. Upon GdnHCl-induced unfolding, these residues become exposed to the more polar solvent, resulting in a decrease in fluorescence intensity and a red-shift (shift to longer wavelengths) of the emission maximum. researchgate.netiitd.ac.in For example, the unfolding of SMATase in GdnHCl showed a decrease in fluorescence intensity and a 5 nm red shift in the emission maximum, indicating the exposure of tryptophan residues to a more polar environment. researchgate.netiitd.ac.in Extrinsic fluorescence dyes, such as 1-anilino-8-naphthalene sulfonic acid (ANS), can also be used to probe changes in surface hydrophobicity during unfolding. ANS typically binds to hydrophobic patches that become exposed upon protein denaturation, leading to an increase in fluorescence intensity and a blue-shift in its emission maximum. plos.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly the analysis of the amide I band, can provide insights into residual ordered structures in GdnHCl-denatured states. This technique can reveal subtle changes in protein backbone vibrations, indicating the presence of specific secondary structural elements even in highly denatured forms. nih.gov

Thermodynamic Characterization of Unfolding Transitions

The process of GdnHCl-induced protein unfolding can be thermodynamically characterized to quantify protein stability. researchgate.net This involves determining parameters such as the Gibbs free energy of unfolding (ΔG°), enthalpy change (ΔH), and entropy change (ΔS). Chemical denaturation experiments, often monitored by spectroscopic techniques, allow for the construction of unfolding isotherms. biorxiv.org The midpoint concentration of denaturant (C) at which 50% of the protein is unfolded is a key parameter derived from these curves. iitd.ac.in The free energy of unfolding at zero denaturant concentration (ΔG°) can be estimated by extrapolating the unfolding isotherm to the absence of GdnHCl, often using a linear extrapolation model (LEM). researchgate.netacs.org However, it's important to note that for GdnHCl, LEM analysis may overestimate the Gibbs free energy of stabilization compared to urea-induced unfolding. acs.org The relationship between the free energy of unfolding and denaturant concentration is often linear, with the slope referred to as the "m-value." For a given protein, the GdnHCl m-value is approximately twice as large as the urea (B33335) m-value, and these m-values correlate with the change in accessible surface area upon unfolding (ΔASA). researchgate.net

Strategies for Protein Refolding and Renaturation Using this compound

This compound is not only a potent denaturant but also a critical component in protocols aimed at refolding proteins from their unfolded or aggregated states, particularly those expressed as inclusion bodies in recombinant systems. mpbio.com

Solubilization of Recombinant Protein Inclusion Bodies

High-level expression of recombinant proteins in host cells like Escherichia coli often leads to the formation of insoluble aggregates known as inclusion bodies. biotechrep.ir These inclusion bodies contain misfolded polypeptides that lack bioactivity and require effective solubilization and refolding protocols to restore their native conformation and function. biotechrep.irgoogle.com this compound, typically at high concentrations (e.g., 6–8 M), is widely used as a strong chaotropic agent to solubilize these inclusion bodies. mpbio.combiotechrep.irnih.govsigmaaldrich.com This process disrupts the extensive protein-protein interactions within the aggregates, leading to the complete unfolding and solubilization of the recombinant protein. nih.gov Often, reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol are included during solubilization with GdnHCl to maintain cysteine residues in their reduced state and prevent the formation of non-native disulfide bonds. nih.govjove.commazums.ac.ir

Gradient-Based Denaturant Removal Techniques

After solubilization in GdnHCl, the denaturant must be removed to allow the protein to refold into its active conformation. This removal is often achieved through gradient-based techniques that gradually decrease the GdnHCl concentration, promoting proper folding while minimizing aggregation. researchgate.netplos.org The success of refolding depends on a careful balance between the rate of denaturant removal and the kinetics of protein folding, with competing reactions like misfolding and aggregation needing to be mitigated. researchgate.netresearchgate.net Additives like L-arginine are frequently used in refolding buffers to suppress aggregation during the process. biotechrep.irplos.orgijbiotech.com

Dialysis-Mediated Refolding Protocols

Dialysis is a common and effective method for removing GdnHCl and facilitating protein refolding. biotechrep.irresearchgate.netnih.govnih.gov In this approach, the solubilized and denatured protein solution, typically in a dialysis bag, is sequentially exposed to buffers with gradually decreasing concentrations of GdnHCl. biotechrep.irplos.orgnih.gov

There are generally two main dialysis strategies:

One-step dialysis: The denatured protein is placed in a dialysis bag and transferred directly into a large volume of refolding buffer with a very low or no denaturant concentration. While simple, this rapid decrease in denaturant concentration can often lead to protein aggregation due to insufficient time for proper folding. researchgate.netnih.gov

Step-wise dialysis: This involves transferring the dialysis bag through a series of buffers, each containing a progressively lower concentration of GdnHCl. biotechrep.irplos.orgnih.govresearchgate.net This gradual reduction in denaturant allows the protein to slowly transition from the unfolded state to its native, folded conformation, thus minimizing misfolding and aggregation. plos.orgresearchgate.net For instance, a common protocol might involve dialyzing against buffers with urea or GdnHCl concentrations decreasing from 7 M to 0 M in several steps, with each step lasting for a defined period (e.g., 24 hours at 4°C). biotechrep.ir In some cases, refolding protocols might combine rapid dilution with subsequent dialysis for improved efficiency. biotechrep.ir

The efficiency of dialysis-mediated refolding protocols can be influenced by factors such as protein concentration, temperature, pH, redox conditions (especially for proteins with disulfide bonds, where glutathione (B108866) (oxidized and reduced) can be included), and the presence of various additives. jove.commazums.ac.irresearchgate.netpnas.org

Dilution-Based Refolding Methods

Dilution is a primary and widely used method for refolding proteins from a GdnHCl-denatured state. This technique involves rapidly diluting the denatured protein solution into a large volume of refolding buffer, thereby reducing the concentration of GdnHCl below the denaturing threshold qinmuchem.combitesizebio.comjabonline.in. The principle is to quickly lower the GdnHCl concentration, allowing the protein to begin folding while minimizing aggregation, a common challenge in refolding processes mazums.ac.irjabonline.innih.gov.

Key aspects of dilution-based refolding include:

Concentration Reduction: The denatured protein solution, typically containing 6–8 M GdnHCl, is diluted 100 to 1000 times into a refolding buffer. This significantly decreases both the protein concentration and the denaturant concentration jabonline.innih.gov.

Preventing Aggregation: Maintaining a low protein concentration (e.g., 1–100 µg/mL) during dilution is crucial to prevent protein aggregation, which competes with correct folding pathways jabonline.inksu.edu.sa.

Denaturant Diffusion: Due to its higher diffusion coefficient, the denaturant (GdnHCl) diffuses faster than the protein, helping to facilitate the refolding process jabonline.in.

Variations: Dilution can be carried out through various approaches, such as flash dilution (single addition of denatured protein to buffer) or pulse dilution (gradual addition in intervals) jabonline.in.

Limitations: Despite its simplicity and cost-effectiveness, the dilution method often suffers from drawbacks like the need for large volumes of refolding buffer and additional steps for protein concentration, especially on an industrial scale jabonline.in. It can also lead to low yields, particularly for cysteine-rich proteins, due to aggregation during the process mazums.ac.ir.

| Refolding Method | Advantages | Disadvantages | Typical GdnHCl Concentration (Denaturation) |

| Dilution | Simple, inexpensive, commonly used jabonline.inksu.edu.sa | Requires large buffer volumes, needs concentration step, prone to aggregation at higher protein concentrations mazums.ac.irjabonline.in | 6-8 M bitesizebio.comyacooscience.comyacooscience.com |

| Dialysis | Protein concentration remains relatively constant jabonline.in | Slower process, can be unsuitable for commercial scale jabonline.inksu.edu.sa | 6-8 M bitesizebio.comyacooscience.comyacooscience.com |

On-Column Refolding Approaches in Protein Purification

On-column refolding represents a more sophisticated approach where protein refolding occurs while the denatured protein is bound to a chromatography resin. This method combines purification and refolding into a single step, offering advantages in terms of efficiency and potential for automation qinmuchem.comcytivalifesciences.com. It is particularly effective for His-tagged recombinant proteins purified via immobilized metal affinity chromatography (IMAC), where the histidine tag allows binding to the column even in the presence of high denaturant concentrations cytivalifesciences.comresearchgate.net.

The general protocol for on-column refolding using GdnHCl typically involves:

Column Equilibration: The chromatography column (e.g., Ni-NTA for His-tagged proteins) is equilibrated with a binding buffer containing a high concentration of GdnHCl (e.g., 6 M) cytivalifesciences.comresearchgate.netsigmaaldrich.com.

Sample Loading: The solubilized denatured protein, also in high GdnHCl, is loaded onto the column cytivalifesciences.comresearchgate.netsigmaaldrich.com. The protein binds to the resin while remaining unfolded.

Washing: The column is washed with buffer containing high GdnHCl to remove unbound impurities researchgate.netsigmaaldrich.com. Low concentrations of chaotropic agents (e.g., 0.5-1 M GdnHCl) or detergents can be used in initial wash steps to remove contaminants from inclusion bodies researchgate.net.

Gradient Refolding: The denaturant (GdnHCl) concentration is gradually reduced by applying a linear gradient of GdnHCl, moving from a high concentration to a non-denaturing or no-GdnHCl buffer. This slow removal of GdnHCl allows the protein to refold while still bound to the column, minimizing intermolecular aggregation cytivalifesciences.comresearchgate.net.

Elution: Once refolded, the protein is eluted from the column using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins) researchgate.netsigmaaldrich.com.

This approach offers benefits such as:

Reduced Aggregation: The protein is immobilized on the matrix, which physically separates individual protein molecules, reducing the chances of intermolecular aggregation during refolding ksu.edu.sacytivalifesciences.com.

Control over Conditions: Gradients allow precise control over the removal rate of GdnHCl, which can be optimized for specific proteins cytivalifesciences.com.

Role of Chemical Additives in this compound-Assisted Refolding

Despite the effectiveness of GdnHCl in denaturation and its subsequent removal for refolding, the process is often complicated by the tendency of partially folded intermediates to aggregate, leading to low yields of active protein jabonline.innih.govplos.org. To counteract this, various chemical additives are incorporated into refolding buffers. These additives assist in the refolding process by inhibiting aggregation, stabilizing folding intermediates, or promoting the formation of correct disulfide bonds nih.govajol.inforesearchgate.net.

Common categories of chemical additives and their roles include:

Amino Acids (e.g., L-Arginine, Glycine, Proline):

L-Arginine: Often used at concentrations from 0.1 M to 1 M, L-arginine is highly effective in suppressing protein aggregation during refolding nih.govplos.orgajol.infoijbiotech.com. Its mechanism is not fully understood but is thought to involve slowing down protein-protein association reactions without significantly impacting the folding equilibrium, possibly by being preferentially excluded from protein-protein encounter complexes acs.orgnih.gov. It can also stabilize soluble species, including native-like structures, even if it might not completely prevent soluble oligomer formation nih.gov.

Glycine and Proline: These amino acids have also been observed to inhibit aggregation and promote refolding bitesizebio.comresearchgate.net.

Polyols and Sugars (e.g., Glycerol (B35011), Sucrose, Trehalose, Polyethylene Glycol (PEG)):

Glycerol: Acts as a protein stabilizer, enhancing hydrophobic interactions and shifting the native protein ensemble to more compact states nih.govajol.infoacs.org. It can inhibit protein unfolding and stabilize aggregation-prone intermediates acs.org. Optimal concentrations are critical, as very high concentrations might slow refolding kinetics ajol.info. Lysozyme (B549824), for example, can refold correctly in high concentrations of glycerol (e.g., 99%) mdpi.compnas.org.

Sucrose and Trehalose: Similar to glycerol, these sugars act as stabilizers by affecting the solvent environment around proteins, likely through a "preferential exclusion" mechanism where they are excluded from the protein's hydration shell, which can help maintain structure and prevent denaturation and aggregation bitesizebio.commazums.ac.irnih.govnih.govmit.edunih.govresearchgate.netmdpi.com. Trehalose can also suppress aggregation of denatured proteins, maintaining them in a partially folded state that can be activated by chaperones nih.govmit.edu.

Polyethylene Glycol (PEG): Can inhibit aggregation and improve refolding yields, particularly in on-column refolding, where it can be used in dual gradients with GdnHCl nih.govresearchgate.netnih.gov.

Redox Reagents (e.g., Reduced and Oxidized Glutathione, Cysteine/Cystine):

For proteins containing disulfide bonds, controlling the redox environment is critical for correct refolding. A balanced mixture of reduced and oxidized thiol reagents facilitates the formation and reshuffling of disulfide bonds, preventing incorrect pairings and promoting native structure formation bitesizebio.commazums.ac.irksu.edu.saplos.orggoogle.com.

Glutathione (GSH/GSSG): A common redox pair used in refolding buffers. A ratio of reduced to oxidized glutathione (e.g., 10:1 to 1:1) is typically optimized to establish a redox equilibrium that promotes correct disulfide bond formation bitesizebio.complos.orgresearchgate.netnih.gov.

Cysteine/Cystine: Another effective redox pair that can be used to promote disulfide bond formation and reshuffling, with optimal ratios varying depending on the protein researchgate.net.

Low Concentrations of Denaturants (e.g., GdnHCl itself, Urea):

Paradoxically, low concentrations (e.g., 0.1–1 M) of denaturants like GdnHCl or urea can sometimes be included in refolding buffers. These low concentrations can help maintain folding intermediates in a soluble and flexible state, preventing premature aggregation and improving refolding efficiency bitesizebio.commazums.ac.irjabonline.inajol.inforesearchgate.net.

Chaperones (e.g., Artificial Chaperones mimicking GroEL/GroES):

Chaperones, or artificial chaperone systems, can assist in protein folding by binding to unfolded or partially folded intermediates, preventing their aggregation, and guiding them towards correct folding pathways nih.govksu.edu.samsu.ruresearchgate.net. These systems often involve detergents (e.g., CTAB) to bind denatured proteins, followed by cyclodextrins to strip the detergent, allowing refolding nih.govresearchgate.net.

The effectiveness of these additives is protein-specific, often requiring empirical optimization to achieve maximal refolding yields and native protein activity nih.govksu.edu.sanih.gov.

| Additive Type | Examples | Mechanism of Action |

| Amino Acids | L-Arginine, Glycine, Proline bitesizebio.comnih.govajol.info | Suppress aggregation by slowing protein-protein association; stabilize intermediates acs.orgnih.govnih.gov |

| Polyols & Sugars | Glycerol, Sucrose, Trehalose, PEG bitesizebio.comnih.govajol.info | Stabilize protein structure, enhance hydrophobic interactions, prevent aggregation via preferential exclusion acs.orgnih.govnih.govresearchgate.netmdpi.com |

| Redox Reagents | Reduced/Oxidized Glutathione, Cysteine/Cystine bitesizebio.commazums.ac.irksu.edu.sa | Promote correct disulfide bond formation and reshuffling plos.orggoogle.comresearchgate.netnih.gov |

| Low Denaturants | GdnHCl, Urea (low concentration) bitesizebio.comjabonline.inajol.info | Maintain flexibility of folding intermediates, prevent premature aggregation bitesizebio.comjabonline.in |

| Chaperones | Artificial chaperones (e.g., CTAB/β-cyclodextrin) nih.gov | Bind intermediates, prevent aggregation, guide folding nih.govmsu.ruresearchgate.net |

Applications in Advanced Protein Research Methodologies

Integration of Guanidine (B92328) Hydrochloride in Protein Purification and Characterization Workflows

The robust denaturing properties of guanidine hydrochloride are leveraged in several critical steps of protein purification and characterization. Its use facilitates the isolation of proteins that are otherwise difficult to access, such as those embedded in complex biological matrices or cellular membranes.

Enhanced Protein Extraction from Complex Biological Matrices

The extraction of proteins from intricate biological materials like tissues and plant matter presents a significant challenge due to the presence of interfering substances and the complex architecture of the extracellular matrix. This compound-based extraction methods have proven effective in these scenarios. For instance, in the proteomic analysis of medicinal cannabis buds, extraction methods utilizing this compound were recommended for subsequent trypsin digestion and shotgun proteomics. mdpi.com A principal component analysis of protein quantitative data clearly distinguished this compound-based methods from urea-based methods, highlighting the differential extraction capabilities of these chaotropic agents. mdpi.com

Similarly, in studies of equine superficial digital flexor tendon, a tissue rich in fibrous proteins, this compound was found to extract more proteins compared to another common chaotrope, urea (B33335). nih.gov This enhanced extraction efficiency is crucial for obtaining a comprehensive proteomic profile of such complex tissues. The strong denaturing capacity of this compound effectively breaks down the intricate protein networks, releasing a greater diversity and abundance of proteins for downstream analysis. nih.gov

Facilitation of Membrane Protein Solubilization

Membrane proteins, due to their hydrophobic nature and integration within the lipid bilayer, are notoriously difficult to extract and solubilize while maintaining their structural integrity for analysis. This compound is a powerful tool for the solubilization of these proteins. Research has demonstrated the selective solubilization of red blood cell membrane proteins using this compound, indicating its utility in fractionating and studying specific membrane protein populations. uchicago.edunih.gov

The mechanism of action involves the disruption of both hydrogen bonds and hydrophobic interactions that anchor the proteins within the membrane, leading to their release and solubilization. mpbio.comqinmuchem.com This process is essential for a wide range of downstream applications, including structural studies and functional assays that require the protein to be in a soluble form.

Contributions to Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, this compound has enabled significant improvements in sample preparation and analysis, particularly for mass spectrometry-based techniques.

Optimized Protein Digestion Protocols for Mass Spectrometry Analysis

"Shotgun" proteomics, a cornerstone of modern proteomics, relies on the enzymatic digestion of proteins into smaller peptides for analysis by mass spectrometry. nih.govsci-hub.se this compound has been instrumental in optimizing this critical step. It serves as a potent denaturant that unfolds proteins, making them more accessible to proteolytic enzymes like trypsin and Lys-C. magen-tec.comuib.no

A significant advantage of this compound over urea, another common denaturant, is its stability at elevated temperatures. researchgate.net This allows for accelerated digestion protocols at temperatures up to 95°C without the introduction of chemical artifacts like carbamylation, which can occur with urea and complicate mass spectrometry analysis. nih.govsci-hub.seacs.org Research has shown that protein digestion in the presence of this compound with the endoprotease Lys-C can be completed in as little as 30 minutes, a substantial reduction from the traditional overnight incubations. nih.govsci-hub.seacs.org However, it is important to note that the concentration of this compound typically needs to be reduced to approximately 1M before the addition of trypsin, as it can inhibit the activity of this enzyme. uib.no

Table 1: Comparison of Denaturants in Protein Digestion for Mass Spectrometry

| Feature | This compound | Urea |

| Denaturing Strength | Strong | Strong |

| Optimal Digestion Time with Lys-C | As short as 30 minutes | Typically overnight |

| Temperature Stability | Stable at high temperatures (e.g., 95°C) | Prone to causing carbamylation at elevated temperatures |

| Potential for Chemical Artifacts | Minimal | Carbamylation of peptides |

| Compatibility with Trypsin | Inhibitory at high concentrations; requires dilution | Generally compatible |

Utility in Affinity-Purification Mass Spectrometry (AP-MS) for Protein Interaction Mapping

Affinity-purification mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. A critical step in this workflow is the efficient elution of the target protein and its interaction partners from the affinity matrix. This compound has been shown to be a highly effective eluting agent in AP-MS experiments. nih.govsci-hub.se

Its strong chaotropic nature ensures the complete disruption of protein-protein interactions and the efficient release of the entire protein complex from the affinity beads. sci-hub.seacs.org Studies comparing the elution efficiency of this compound with other agents like urea and LDS buffer have demonstrated its superiority in eluting GFP-bound target proteins. sci-hub.se The use of this compound in AP-MS streamlines the workflow by allowing for a single-step elution and subsequent rapid digestion, making it amenable to high-throughput analyses. nih.govsci-hub.seresearcher.life This approach has been successfully applied to the label-free analysis of protein-protein interactions of yeast deubiquitinating enzymes. nih.govresearchgate.net

Comparative Proteomic Analysis Using this compound-Based Extraction

Comparative proteomics aims to identify differences in protein expression levels between different biological samples. The choice of protein extraction method is critical for the accuracy and reproducibility of these studies. This compound-based extraction has been shown to be a robust method for comparative proteomics.

In a study comparing different protein extraction methods for fresh frozen mouse heart tissue, a this compound-based buffer followed by in-solution digestion was one of the three methods evaluated, demonstrating its relevance in standardized proteomic workflows. ebi.ac.uk Another study comparing chaotropic agents and detergents for tendon proteomics found that while a combination of this compound and the detergent RapiGest™ increased the abundance of identified collagen proteins with low sample-to-sample variability, this compound extraction alone showed an increased abundance of identified proteoglycans and cellular proteins. nih.gov This highlights that the choice of extraction method can influence the subset of the proteome that is enriched, and therefore, should be tailored to the specific goals of the comparative study. nih.gov Furthermore, while detergents are often highly effective for global proteome analysis, this compound has been observed to yield higher intensities for abundant nucleic acid-associated protein complexes, such as the ribosome and histone proteins. acs.org

Studies on Protein Stability and Folding Intermediates

This compound (GdnHCl) is a powerful tool in the field of protein science, widely employed to investigate the conformational stability of proteins and to characterize the intermediate states that occur during the folding and unfolding processes. By systematically increasing the concentration of GdnHCl, researchers can induce the denaturation of a protein and monitor the accompanying structural changes using various biophysical techniques. This approach provides valuable insights into the forces that stabilize the native three-dimensional structure of a protein and the pathways it follows to attain this conformation.

The denaturation process induced by GdnHCl is generally reversible, allowing for the study of both unfolding and refolding pathways. nih.gov The mechanism of GdnHCl-induced denaturation is multifaceted, involving the disruption of the hydrogen bond network within the protein and an increase in the solubility of non-polar amino acid side chains, which weakens the hydrophobic interactions that are crucial for maintaining the protein's folded state. nih.gov

Detailed Research Findings

The utility of GdnHCl in studying protein stability is exemplified by the determination of the free energy of unfolding (ΔG°), a key thermodynamic parameter that quantifies the stability of a protein's native state. This is often achieved by monitoring a spectroscopic signal, such as fluorescence or circular dichroism (CD), as a function of GdnHCl concentration. The resulting denaturation curve can be analyzed to determine the midpoint of the transition (Cm), which is the GdnHCl concentration at which 50% of the protein is unfolded, and the m-value, which reflects the dependence of ΔG° on the denaturant concentration.

One of the significant advantages of using GdnHCl is its ability to populate and stabilize folding intermediates, such as the molten globule state. A molten globule is a compact, partially folded state of a protein that possesses a significant amount of secondary structure but lacks the well-defined tertiary structure of the native state. At low concentrations, GdnHCl can paradoxically induce the formation of these molten globule states from unfolded proteins or even cause the aggregation of partially folded proteins. nih.govnih.govresearchgate.net

Kinetic studies using techniques like stopped-flow fluorescence spectroscopy have provided evidence for multi-stage unfolding mechanisms in the presence of GdnHCl. For instance, the unfolding of some proteins begins with a rapid initial expansion, followed by slower, more global structural disruptions. pnas.org

The following data tables summarize findings from various research articles on the GdnHCl-induced unfolding of different proteins, illustrating the range of concentrations used and the observed effects on protein structure and stability.

Interactive Data Table: GdnHCl-Induced Unfolding of Streptomycin (B1217042) Adenylyltransferase (SMATase)

| GdnHCl Concentration (M) | Secondary Structure Loss (%) | Activity Loss (%) |

| 0.5 | ~10 | - |

| 0.75 | ~50 | ~35 |

| 1.0 | 72 | - |

| 1.5 | ~85 | ~60 |

| 4.0-6.0 | 100 | 100 |

Data extracted from a study on the equilibrium denaturation of Streptomycin Adenylyltransferase, monitored by circular dichroism and enzyme activity assays.

Interactive Data Table: GdnHCl-Induced Unfolding of Human Placental Cystatin (HPC)

| GdnHCl Concentration (M) | Inactivation (%) | Conformational State |

| 1.5 | 50 | Intermediate states observed |

| 2.0 - 5.0 | - | Gradual unfolding |

| 6.0 | - | Random coil conformation |

This table summarizes the denaturation of Human Placental Cystatin, where GdnHCl-induced unfolding revealed the presence of intermediate states at lower denaturant concentrations. nih.gov

Interactive Data Table: Unfolding of Coiled-Coil Analogs by GdnHCl

| Protein Analog (Electrostatic Interactions) | [GdnHCl]1/2 (M) | ΔΔGu (kcal/mol) |

| 20 Attractions (20A) | ~3.5 | ~0 |

| 15 Attractions, 5 Repulsions (15A5R) | ~3.5 | ~0.2 |

| 10 Attractions, 10 Repulsions (10A10R) | ~3.5 | ~0.2 |

| 20 Repulsions (20R) | ~3.5 | ~0.2 |

This study highlights that the ionic nature of GdnHCl can mask the effects of electrostatic interactions on protein stability, as shown by the similar midpoint of denaturation for coiled-coil analogs with varying numbers of attractive and repulsive interactions. nih.gov

Interactive Data Table: GdnHCl-Induced Unfolding of Lysozyme (B549824)

| Parameter | Value |

| Midpoint Concentration (c₀) | 4.1 M |

| Cooperativity Parameter (σ) | 2 x 10⁻³ |

| Free Energy of Unfolding (ΔF) in the transition range | -21.7 kcal/mol |

Thermodynamic data for the chemical unfolding of lysozyme with GdnHCl at 25°C and pH 7, demonstrating the application of a multistate cooperative model. acs.orgnih.gov

These studies collectively demonstrate the power of this compound as a chemical denaturant to probe the intricacies of protein stability and folding. The ability to control the extent of unfolding by varying the GdnHCl concentration allows for a detailed thermodynamic and kinetic characterization of the folding landscape, including the identification and characterization of transiently populated intermediate states.

Guanidine Hydrochloride in Nucleic Acid Research

Methodologies for Nucleic Acid Isolation and Purification

Guanidine (B92328) hydrochloride is a cornerstone in various nucleic acid extraction and purification protocols, particularly for its ability to denature proteins and inactivate enzymes, which is critical for preserving nucleic acid integrity magen-tec.comsigmaaldrich.comfishersci.atusbio.net.

High-Yield RNA Extraction from Biological Samples

In the context of nucleic acid extraction, Guanidine hydrochloride acts as a key component in lysis solutions. It functions as a powerful denaturant that promotes the solubility of hydrophobic molecules and effectively denatures proteins, including nucleases, which are enzymes that degrade nucleic acids magen-tec.comsigmaaldrich.comusbio.netmpbio.commpbio.comagscientific.commpbio.com. By disrupting hydrogen bonds and hydrophobic interactions, this compound causes proteins to lose their ordered secondary and tertiary structures, facilitating their removal from nucleic acids ontosight.aiwikipedia.orgmagen-tec.comsigmaaldrich.commpbio.commpbio.comagscientific.commpbio.com. This denaturation is crucial for achieving high-yield RNA extraction from biological samples, as it liberates RNA from nucleoprotein complexes and inactivates endogenous ribonucleases (RNases) that would otherwise degrade the RNA sigmaaldrich.comfishersci.atusbio.netmpbio.commpbio.comagscientific.commpbio.comsigmaaldrich.cnsigmaaldrich.com. Typically, concentrations of 4-6 M this compound are employed as binding solutions for protein removal and as a lysate for genomic DNA and total RNA extraction magen-tec.com. Compared to guanidine isothiocyanate, this compound exhibits low absorbance at A260, A280, and A230, contributing to a more ideal A260/A230 ratio for the nucleic acid product magen-tec.com.

Inhibition of Ribonucleases (RNases) during Nucleic Acid Processing

A critical function of this compound in nucleic acid processing is its robust inhibition of ribonucleases (RNases) sigmaaldrich.comfishersci.atusbio.netmpbio.commpbio.comagscientific.commpbio.comsigmaaldrich.cnserva.de. RNases are ubiquitous enzymes that rapidly degrade RNA, posing a significant challenge during RNA isolation and manipulation. This compound's strong denaturing action inactivates these enzymes by disrupting their three-dimensional structures, thereby preventing RNA degradation sigmaaldrich.comusbio.netmpbio.commpbio.comagscientific.commpbio.com. This inactivation is vital for maintaining the integrity of RNA samples, which is paramount for sensitive downstream applications such as RNA sequencing and cDNA synthesis scbt.com. The ability of this compound to ensure RNA stability and purity makes it an essential reagent in molecular biology laboratories scbt.com.

Investigation of Nucleic Acid Secondary and Tertiary Structure Disruption

This compound is also utilized to investigate the disruption of nucleic acid secondary and tertiary structures. Its chaotropic properties can directly influence the helical structure of DNA, for instance, by promoting a transition from B-DNA to C-DNA or A-DNA, which involves a decrease in solvent-accessible surface area stackexchange.com. High concentrations (e.g., 6-8 M) of this compound are capable of denaturing globular proteins and can also disrupt the ordered structures of nucleic acids ontosight.aiwikipedia.orgsigmaaldrich.commpbio.commpbio.commpbio.comsigmaaldrich.com. This disruption is attributed to its ability to break hydrogen bonds that maintain the unique structure of biomolecules, as well as by promoting the solubility of hydrophobic residues in aqueous solutions, thereby interfering with hydrophobic interactions ontosight.aisigmaaldrich.commpbio.commpbio.commpbio.com.

While extensively studied for protein unfolding, this compound's effect on nucleic acids' higher-order structures also extends to their stability. Studies on protein denaturation, often using this compound, provide insights into how such chaotropic agents globally disrupt macromolecular structures nih.govnih.govresearchgate.netxiahepublishing.compnas.org. The mechanism involves this compound disrupting hydrogen bonds and hydrophobic interactions within these structures, leading to unfolding stackexchange.comontosight.aiwikipedia.orgsigmaaldrich.commpbio.commpbio.commpbio.comnih.gov. This property makes it a valuable tool for studying the stability and conformational changes of nucleic acids, especially in contexts where their interaction with proteins or their intrinsic folding is under investigation.

Impact on Viral Replication Mechanisms and Nucleic Acid Synthesis Pathways

This compound has been observed to inhibit the replication of various plant and animal viruses, particularly those with positive-sense RNA genomes, including picornaviruses like poliovirus and foot-and-mouth disease virus (FMDV), and mammalian orthoreovirus (MRV) nih.govresearchgate.netpsu.edunih.gov. The primary mechanism of inhibition for picornaviruses appears to involve the specific blocking of viral negative-sense RNA synthesis nih.govresearchgate.netpsu.edu.

For poliovirus, this compound reversibly interacts with the nucleotide-binding region of poliovirus protein 2CATPase, a critical component of the viral replication complex nih.govresearchgate.net. This interaction specifically inhibits the ATPase activity of protein 2C, thereby blocking the initiation of negative-sense RNA synthesis nih.govresearchgate.net. This inhibition allows for the temporal separation of viral gene expression and genome replication in research settings nih.gov. Similarly, millimolar concentrations (e.g., 15 mM) of this compound have been shown to reversibly inhibit MRV growth by specifically blocking viral double-stranded RNA (dsRNA) synthesis, while sparing positive-sense RNA synthesis and viral mRNA translation nih.gov.

While this compound inhibits the synthesis of all three classes of poliovirus RNA in vitro by a polymerase complex from infected cells, it does not appear that the viral RNA polymerase itself is the direct target psu.edu. Instead, this compound's action on viral replication pathways is linked to its effects on specific viral proteins involved in nucleic acid synthesis and replication complex formation. Resistance to this compound in poliovirus and FMDV has been associated with mutations in the 2C protein researchgate.netnih.gov.

The precise effects of this compound on viral nucleic acid synthesis pathways highlight its utility as a chemical tool for dissecting viral replication mechanisms and as a potential lead for antiviral research, even if its direct application as a therapeutic is limited due to its general denaturing properties.

Biophysical and Spectroscopic Investigations of Guanidine Hydrochloride Systems

Application of Advanced Spectroscopic Techniques

Spectroscopic methods provide invaluable insights into the structural and dynamic changes induced by GdnHCl in biomolecules.

Two-Dimensional Infrared (2D-IR) Spectroscopy in Probing Conformational Dynamics

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique that offers high sensitivity to secondary structural motifs within proteins and can directly probe fast protein dynamics pnas.orgnih.gov. This method involves selectively exciting vibrational modes within the amide I' band using a narrow-band pump pulse and subsequently observing the protein's response with a broad-band probe pulse nih.gov. The increased sensitivity and resolution of the diagonal amide I' response and cross-peak patterns in 2D-IR spectra make it more discerning for secondary structure analysis compared to conventional Fourier Transform Infrared (FTIR) spectroscopy nih.gov.

A challenge in using 2D-IR to study GdnHCl-induced protein denaturation is that GdnHCl itself exhibits absorption around 1600 cm⁻¹, overlapping with the protein's amide I' band nih.govacs.org. This issue can be mitigated by employing isotopically labeled GdnHCl, such as Gdm-¹³C¹⁵N₃·Cl, to shift the denaturant's absorption band and allow for clearer observation of protein changes nih.govacs.org.

Research using 2D-IR has revealed differential effects of GdnHCl on protein secondary structures. Studies indicate that while β-sheet proteins may undergo a complete loss of their β-sheet structure upon denaturation, α-helical proteins tend to retain a significant portion of their secondary structure nih.govacs.org. This suggests that the guanidinium (B1211019) cation (Gdm⁺) is more effective at disrupting β-sheets than α-helices, potentially due to the greater role of hydrophobic interactions and a higher number of "dangling" hydrogen bonds in β-sheets nih.govacs.org. Furthermore, 2D-IR vibrational echo experiments on nitrile-labeled villin headpiece showed that the conformational dynamics of the GdnHCl-induced unfolded peptide are considerably faster than those of the folded peptide, closely resembling a free amino acid (PheCN) pnas.org. This observation implies that in the unfolded state, the local environment of the probe is dominated by solvent fluctuations pnas.org.

Circular Dichroism and Fluorescence Spectroscopy in Denaturation Studies

Circular Dichroism (CD) and fluorescence spectroscopy are routinely employed to monitor the unfolding of proteins in the presence of GdnHCl, providing complementary information on changes in secondary and tertiary structures, respectively plos.orgresearchgate.netnih.govnih.govxiahepublishing.com.

Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy (typically 190-250 nm) is highly sensitive to changes in protein secondary structure, such as α-helices and β-sheets plos.orgresearchgate.netxiahepublishing.complos.org. A decrease in the mean residue ellipticity at 222 nm is commonly associated with a reduction in helical content as a protein unfolds xiahepublishing.com. For instance, studies on spectrin (B1175318) revealed a significant loss of secondary structure, from 100% in its native state to approximately 25% in the presence of 6M GdnHCl. At concentrations above 4M GdnHCl, the mean residue ellipticity for erythroid and non-erythroid spectrin decreased to 27% and 22%, respectively plos.org. It has been observed that some proteins, particularly intrinsic membrane proteins like the photosystem 2 core antenna complexes CP43 and CP47, exhibit partial resistance to GdnHCl-induced denaturation, and their unfolding pathways may not follow a simple two-state process cas.cz. CD studies can also detect cooperative unfolding transitions in heat-denatured proteins when GdnHCl is added, indicating the presence of residual secondary structures that are further disrupted by the denaturant plos.org.

Table 1: Representative CD Data for Guanidine (B92328) Hydrochloride-Induced Protein Unfolding

| Protein (e.g., Spectrin) | GdnHCl Concentration (M) | Mean Residue Ellipticity at 222 nm (mdeg cm² dmol⁻¹) | Secondary Structure Change |

| Native State | 0 | -20.0 | 100% Folded |

| Intermediate | 1.9 | -10.0 | ~50% Loss |

| Denatured State | 6.0 | -5.0 | ~75% Loss plos.org |

Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is a primary tool for probing changes in protein tertiary structure, as tryptophan residues are highly sensitive to their local environment plos.orgresearchgate.netnih.govxiahepublishing.comresearchgate.net. Upon unfolding, tryptophan residues often become more exposed to the solvent, leading to a decrease in fluorescence intensity and a red shift in the emission maximum (λmax) researchgate.netxiahepublishing.comresearchgate.netcitius.technology. For example, studies on streptomycin (B1217042) adenylyltransferase (SMATase) demonstrated a decrease in fluorescence intensity and a 5 nm red shift in λmax as GdnHCl concentration increased from 0.5 M to 6 M, signaling gradual unfolding researchgate.net. Similarly, the fluorescence of Enhanced Green Fluorescent Protein (EGFP) decreases during denaturation, attributed to water molecules penetrating the protein and protonating the chromophore, rendering it non-fluorescent researchgate.net.

Extrinsic fluorescence, often utilizing dyes like 1-anilinonaphthalene-8-sulfonic acid (ANS), is used to identify exposed hydrophobic patches that may emerge during protein unfolding, indicating the presence of intermediate states or aggregates plos.orgresearchgate.netnih.govplos.org. An increase in ANS fluorescence intensity at lower GdnHCl concentrations, observed for some proteins, might suggest the aggregation of partially folded molecules rather than the formation of a molten globule state plos.org. For instance, human serum albumin exhibited strong ANS binding around 1.8 M GdnHCl, indicative of intermediate states during its unfolding pathway nih.gov. Fluorescence quenching experiments, for example, using acrylamide, can further reveal changes in the solvent accessibility of tryptophan residues as denaturation progresses plos.org.

Volumetric and Thermochemical Analysis of Guanidine Hydrochloride Interactions with Biomolecules

Beyond structural changes, GdnHCl's effects on biomolecules can be characterized through their volumetric and thermochemical properties, offering insights into the energetic landscape of denaturation.

Volumetric Analysis: High-precision densitometric measurements are employed to determine the volume changes (Δν(o)) that accompany protein unfolding induced by GdnHCl researchgate.net. It has been observed that the apparent specific volume of proteins typically decreases upon GdnHCl-induced denaturation. This decrease can be substantially larger (more negative) compared to that observed during thermal denaturation, suggesting distinct unfolding pathways and resulting in different unfolded state structures researchgate.net. The binding of GdnHCl molecules to proteins is a key aspect of its denaturing action. For lysozyme (B549824), studies suggest that approximately 55-65 GdnHCl molecules bind to the protein during its unfolding at pH 2 and 25°C, with preferential interaction occurring with denaturant over water. Peptide bonds and aromatic side chains are considered primary binding sites researchgate.netysu.am.

Thermochemical Analysis: Calorimetric techniques, including isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC), are crucial for understanding the thermodynamics of GdnHCl-induced protein unfolding biorxiv.orgplos.org. These methods allow for the determination of key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and heat capacity changes (ΔCp) associated with the denaturation process biorxiv.orgacs.orgbiorxiv.org.

A notable observation in thermochemical studies is that the free energy of unfolding (ΔG(H₂O)) estimated from GdnHCl-induced unfolding, when analyzed using the linear extrapolation model (LEM), is often found to be higher than values obtained from urea-induced unfolding acs.org. This discrepancy is attributed to the LEM's potential overestimation for GdnHCl-induced processes, partly because the transfer free energy of model compounds from water to GdnHCl solutions does not extrapolate to zero at zero denaturant concentration acs.org. The unfolding enthalpy can be precisely derived from the temperature dependence of unfolding isotherms, and these values generally show good agreement with direct calorimetric measurements biorxiv.org. While some calorimetric data might suggest thermodynamic similarity between heat-denatured and GdnHCl-denatured protein states, CD studies often reveal that heat-denatured proteins retain residual secondary structure that is further removed by GdnHCl, pointing to cooperative transitions rather than simple unfolding equivalence plos.org.

Solvation Dynamics and Water Structure Perturbations in this compound Solutions

The mechanism of GdnHCl-induced denaturation is debated to involve direct binding to the protein, alteration of the three-dimensional water network, or a combination of both plos.orgresearchgate.netrsc.org. Recent research tends to support the direct interaction mechanism as primary, though perturbation of water structure is also recognized as a contributing factor researchgate.netrsc.orgnih.gov.

Effect on Water Hydrogen Bonding: Studies utilizing Fourier transform infrared (FTIR) spectroscopy, particularly temperature-excursion FTIR, have investigated the effect of the guanidinium cation (Gdm⁺) on the hydrogen bonding strength of water researchgate.netnih.govacs.org. Findings indicate that Gdm⁺ can cause water hydrogen bonds in solution to become more linear than those in bulk water. It can also inhibit the hydrogen-bond network's response to increased temperature researchgate.netnih.govacs.org. Quantum chemical calculations further suggest that Gdm⁺ influences the charge distribution of water molecules directly hydrogen-bonded to it, as well as the OH stretch frequency of hydrogen bonds where that water molecule acts as a donor researchgate.netnih.govacs.org.

Molecular dynamics simulations have provided detailed insights into how GdnCl concentration affects the hydrogen-bonding structure of water. These simulations suggest that the presence of chloride ions, rather than the Gdm⁺ cation itself, in the first solvation shell of water, leads to distortion in the water's hydrogen-bonding network nih.gov. Terahertz (THz) time-domain spectroscopy has also been employed to study the collective hydrogen bond dynamics in GdnCl solutions, confirming perturbations in the water's hydrogen bond network rsc.org.

However, some spectroscopic investigations using vibrational frequency shifts of infrared probes (e.g., nitrile) indicate that GdnHCl can decrease the strength of hydrogen bonds formed between water and a solute acs.orgscispace.com. This observation challenges a simple indirect mechanism where protein denaturation is solely attributed to a bulk water perturbation, suggesting that the primary denaturing ability of GdnHCl may not stem from such a mechanism acs.orgscispace.com. Interestingly, despite its strength as a denaturant, some NMR studies suggest that GdnHCl, similar to urea (B33335), does not significantly perturb the tetrahedral structure of bulk water, implying that the hydrophobic hydration of denaturants becomes increasingly important for protein denaturation as the denaturant's hydrophobicity increases researchgate.net.

Guanidine Hydrochloride in Cellular and Molecular Biological Studies

Effects on Cellular Structures and Components

Guanidine (B92328) hydrochloride exerts significant effects on cellular structures and components, primarily through its chaotropic action. As a strong chaotrope, GdnHCl disrupts the intricate network of hydrogen bonds within water molecules, which is crucial for maintaining the stability of macromolecules and cellular structures stackexchange.comresearchgate.net. This disruption leads to the denaturation of macromolecules and can induce stress on cells stackexchange.com.